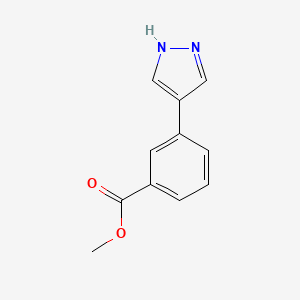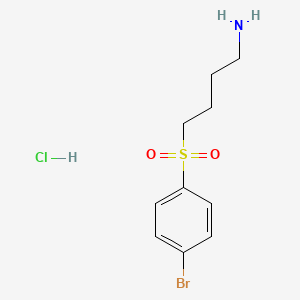
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one
Übersicht
Beschreibung
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one is a synthetic compound with the molecular formula C10H5F3O2 and a molecular weight of 214.14 g/mol . It is also known as CF3-PPY or CF3-2’-PY.
Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one are not mentioned in the search results, compounds with similar structures have been studied. For instance, cyclobutene undergoes a fast electrocyclic ring opening leading to a butadiene, which is finally transformed into 2-(1-phenylvinyl)indene through an intramolecular iminium ion-induced 1,5-cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Investigation
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one has been studied for its potential in antimicrobial applications. Researchers synthesized tri-fluorinated chalcones, including a derivative of this compound, and assessed their antibacterial and antifungal properties. The study combined experimental and computational approaches, evaluating molecular structures, electronic properties, and antimicrobial activities against specific bacterial and fungal strains (Shinde, Adole, & Jagdale, 2021).
Spectroscopic Characterization and Molecular Dynamics
Another study focused on the spectroscopic characterization and molecular dynamics of a similar compound. This research synthesized and characterized (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one, investigating its local reactive properties using Density Functional Theory (DFT). The study also explored its degradation properties and molecular interactions with water, providing insights into its potential applications in various scientific fields (Arshad et al., 2017).
Chemistry of Derivatives and Biological Activity
Further research has been conducted on the chemistry of derivatives of 1,2,4-triazole-3-thione, which involve trifluoromethyl-containing derivatives including propargyl bromide. This study is significant due to the biological activity of these compounds in various fields such as pharmacy and agrochemistry. The introduction of fluorine-containing substituents, which potentially increases lipophilicity and reduces toxicity, was a key focus of this research (Holovko-Kamoshenkova et al., 2020).
Synthesis of Novel Chalcone Derivatives and Antimicrobial Agents
A series of novel 1,2,3-triazoles derivatives, synthesized through the reaction of compounds including 1-(2-hydroxy phenyl substituted)ethanones with propargyl bromide, were evaluated for their antibacterial and antifungal activity. This research highlights the potential of these synthesized compounds, including derivatives of 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one, in the development of new antimicrobial agents (Pervaram et al., 2017).
Application in Infrared Region and Liquid Crystal Materials
This compound is also relevant in the study of new organic compounds for application in the infrared region. Research has been conducted on compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core, examining their mesomorphic properties, phase transition enthalpies, and MWIR spectral properties. This study contributes to the development of materials with unique infrared properties (Harmata & Herman, 2021).
Nonlinear Optical Absorption and Potential in Optical Devices
Research into the nonlinear optical properties of compounds related to 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one has revealed potential applications in optical devices. A study investigated the nonlinear absorption behavior of synthesized compounds, observing a switch from saturable absorption to reverse saturable absorption with increased excitation intensity. This suggests potential use in optical limiters and other optical device applications (Rahulan et al., 2014).
Safety And Hazards
The safety and hazards associated with 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one are not mentioned in the search results. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Zukünftige Richtungen
In terms of future directions, a study on fluorinated compounds including trifluoromethoxy substituted chalcone derivatives suggests potential development of novel agents against bacterial and fungal infections . This indicates that 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one and similar compounds could have potential applications in the field of antimicrobial drug development.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZHCXOBATKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)

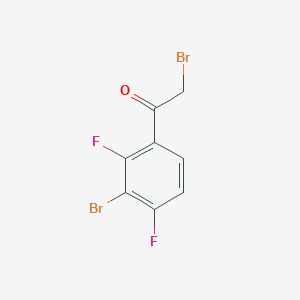

![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)

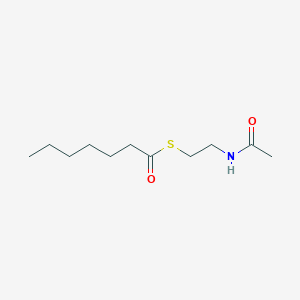
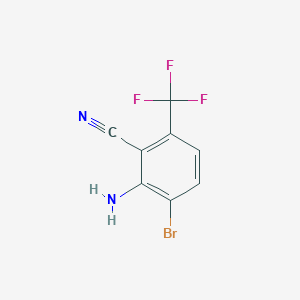

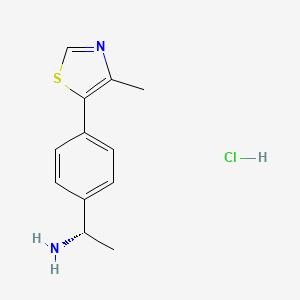
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
